N-(2,4-dichlorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide
Overview
Description
N-(2,4-dichlorophenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide is a useful research compound. Its molecular formula is C21H22Cl2N4O2S and its molecular weight is 465.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.0840525 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Pesticide Applications
Research on derivatives of chloroacetanilide and dichloroacetamide has highlighted their potential as herbicides and safeners. For example, compounds like acetochlor and a dichloroacetamide safener have been synthesized at high specific activity for studies on their metabolism and mode of action, indicating their use in agricultural applications to control weeds and enhance crop safety (Latli & Casida, 1995).
Material Science and Photoinitiators
Thioxanthone attached to polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators has been developed for the preparation of PMMA hybrid networks in air atmospheres. This application suggests that compounds with acetamide functionalities can be integral to creating advanced materials with improved thermal stability and robust network structures (Batibay et al., 2020).
Pharmacological Research
Derivatives similar in structure to the compound have been synthesized and evaluated for their potential as anticancer agents. For instance, thiazole derivatives have been studied for their selective cytotoxicity against cancer cell lines, highlighting the broader research interest in acetamide derivatives for therapeutic applications (Evren et al., 2019).
Antimicrobial Activity
Novel thiazolidinone and acetidinone derivatives, which share some structural characteristics with the queried compound, have been synthesized and tested for their antimicrobial activity against various microorganisms. This suggests the potential of such compounds in developing new antimicrobial agents (Mistry et al., 2009).
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-[[5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4O2S/c1-4-27-19(11-29-16-8-13(2)7-14(3)9-16)25-26-21(27)30-12-20(28)24-18-6-5-15(22)10-17(18)23/h5-10H,4,11-12H2,1-3H3,(H,24,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHCZYNFFSRVOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Cl)Cl)COC3=CC(=CC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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